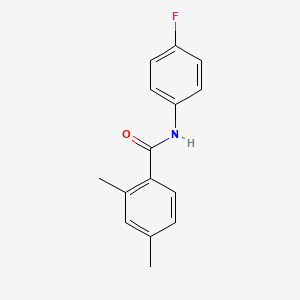

1-phenylethanone (3,5-dichloro-2-pyridinyl)hydrazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"1-phenylethanone (3,5-dichloro-2-pyridinyl)hydrazone" is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. This compound belongs to the class of hydrazones, which are known for their versatile chemical properties and utility in various chemical reactions.

Synthesis Analysis

Hydrazones like "1-phenylethanone (3,5-dichloro-2-pyridinyl)hydrazone" are typically synthesized through the reaction of a hydrazine with an aldehyde or ketone. The synthesis involves the formation of a Schiff base link (N=N) between the nitrogen atom of the hydrazine and the carbonyl carbon of the aldehyde or ketone. This process often requires acidic or basic conditions to proceed efficiently.

Molecular Structure Analysis

The molecular structure of hydrazones is characterized by the presence of a hydrazone moiety (N-N=C), which can exhibit tautomerism, shifting between hydrazone and azo forms depending on the environmental conditions such as pH and solvent type. This tautomeric shift can significantly influence the physical and chemical properties of the compound.

Chemical Reactions and Properties

Hydrazones, including "1-phenylethanone (3,5-dichloro-2-pyridinyl)hydrazone," participate in various chemical reactions, such as condensation, cyclization, and as ligands in complex formation with metals. Their reactivity is largely influenced by the electronic effects of substituents on the nitrogen atoms and the overall molecular conformation.

Physical Properties Analysis

The physical properties of hydrazones depend on their molecular structure. Factors such as solubility, melting point, and crystallinity can vary significantly with changes in the substituents attached to the hydrazone moiety. These properties are critical for determining the compound's suitability for specific applications.

Chemical Properties Analysis

The chemical properties of "1-phenylethanone (3,5-dichloro-2-pyridinyl)hydrazone" are influenced by its functional groups. The presence of the hydrazone group makes it a potential candidate for nucleophilic addition reactions, and the aromatic rings can undergo electrophilic substitution reactions. The compound's reactivity can be further modified by the presence of electron-withdrawing or electron-donating groups.

References:

- The synthesis and properties of hydrazones have been extensively studied due to their importance in organic synthesis and potential applications in various fields of chemistry. Research has focused on understanding their synthesis mechanisms, molecular structures, and reactivity to develop new compounds with desired properties for specific applications (Odashima & Ishii, 1993).

科学的研究の応用

Synthesis and Antibacterial Activity

Hydrazone derivatives exhibit promising antibacterial properties against a range of pathogens including Staphylococcus aureus and Escherichia coli. For instance, novel imidazo[1,5-a]pyridine-hydrazone derivatives were synthesized and found to display significant antibacterial activity, highlighting the potential of hydrazones in the development of new antibacterial agents (Ge et al., 2014).

Anticancer Applications

The research into hydrazone derivatives extends into the realm of anticancer activity, with several compounds demonstrating potential efficacy against cancer cells. For instance, the synthesis and evaluation of 3(2h)-one pyridazinone derivatives, potentially exhibiting antioxidant activity, underscore the hydrazones' potential in developing anticancer therapeutics (Mehvish & Kumar, 2022).

Optical and Material Applications

Hydrazone compounds are also notable for their optical properties and applications in material science. Research into water-soluble substituted hydrazones has explored their chromogenic properties and potential for trace metal ion detection, such as cobalt, demonstrating the utility of hydrazones in analytical chemistry (Odashima et al., 1986).

Nonlinear Optical Properties

The synthesis and characterization of hydrazone derivatives for nonlinear optical applications reveal these compounds' potential in developing new optical materials. Studies have focused on the crystal growth and spectroscopic characterization of hydrazone derivatives, indicating their suitability for applications requiring high optical nonlinearity (Meenatchi et al., 2021).

作用機序

将来の方向性

The future directions for this compound would likely involve further study of its properties and potential applications. This could include medicinal chemistry research if the compound shows biological activity, or materials science research if the compound has interesting physical or chemical properties .

特性

IUPAC Name |

3,5-dichloro-N-[(E)-1-phenylethylideneamino]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3/c1-9(10-5-3-2-4-6-10)17-18-13-12(15)7-11(14)8-16-13/h2-8H,1H3,(H,16,18)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLANLDDBXKSETL-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=C(C=C(C=N1)Cl)Cl)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=C(C=C(C=N1)Cl)Cl)/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dichloro-N-[(E)-1-phenylethylideneamino]pyridin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S*)-1-[3-(benzylthio)propanoyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5552722.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(3,4-dimethoxybenzylidene)amino]oxy}acetamide](/img/structure/B5552733.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5552735.png)

![N-[2-(pyridin-2-ylthio)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552742.png)

![N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5552754.png)

![N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B5552760.png)

![1-[4-(4-chlorophenyl)butanoyl]-4-(2-methyl-4-pyridinyl)piperazine](/img/structure/B5552766.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B5552773.png)

![4,4'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(3-methoxybenzaldehyde) dioxime](/img/structure/B5552783.png)

![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5552804.png)